molecular formula C20H19N3O3S B4984430 4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide

4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide

Cat. No.: B4984430
M. Wt: 381.4 g/mol
InChI Key: QYQHRJRZDGCHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide is a complex organic compound with a unique structure that combines a benzamide core with a sulfonamide group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The sulfonamide group is introduced through a sulfonation reaction, and the pyridine ring is attached via a coupling reaction. Common reagents used in these reactions include sulfonyl chlorides, amines, and palladium catalysts for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or benzamides.

Scientific Research Applications

4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide is unique due to the presence of both the sulfonamide group and the pyridine ring, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-5-9-17(10-6-14)23-27(25,26)19-12-16(8-7-15(19)2)20(24)22-18-4-3-11-21-13-18/h3-13,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQHRJRZDGCHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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